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Compound Name: MK-7145

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a potent and selective oral inhibitor of the renal outer medullary potassium (ROMK)
channel, developed for the potential treatment of hypertension and heart failure.[1][2][3] Its
mechanism of action as a novel diuretic that spares potassium has generated significant
interest in the field of cardiovascular drug development.[1][4][5] This technical guide provides a
comprehensive overview of the publicly available information on the chemical synthesis of MK-
7145, including key intermediates, reaction schemes, and available experimental data. The
information is compiled from peer-reviewed scientific literature and patent filings.

Introduction to MK-7145

MK-7145 is a C2-symmetric molecule built around a central piperazine core.[6] It was identified
through medicinal chemistry efforts to improve upon earlier leads by enhancing selectivity
against the hERG channel and improving preclinical pharmacokinetic properties.[1][2] The
molecule's structure is formally named 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-
2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[4] Preclinical studies in rat and dog models
demonstrated that MK-7145 induces diuresis and natriuresis with minimal potassium loss, and
it effectively lowers blood pressure in spontaneously hypertensive rats.[3][4][5]

Retrosynthetic Analysis and Key Intermediates

The synthesis of the C2-symmetric MK-7145 logically proceeds from a central piperazine unit
and two identical chiral epoxide intermediates. This strategy allows for the efficient construction
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of the target molecule with the desired stereochemistry.

A key late-stage intermediate in the synthesis of MK-7145 and its analogs is a chiral epoxide.
The development of a robust synthesis for this intermediate was crucial for enabling structure-
activity relationship (SAR) studies and for the large-scale production of MK-7145.[6]

Synthesis Pathway

The synthesis of MK-7145 involves the coupling of piperazine with two equivalents of a chiral
epoxide intermediate. The preparation of this key epoxide is a multi-step process.[6]

Synthesis of the Key Epoxide Intermediate

While a detailed, step-by-step protocol for the entire synthesis of the key epoxide intermediate
is not fully disclosed in the public domain, a key publication outlines a synthetic strategy
involving the following transformations|[6]:

o Carbonylation of a bromoarene.
* Regioselective Heck coupling with a vinyl ether followed by bromination.
o Asymmetric enzyme-mediated ketone reduction.

o Epoxide ring closure.

Final Assembly of MK-7145

The final step in the synthesis of MK-7145 is the reaction of piperazine with two equivalents of
the chiral epoxide intermediate.[6] This reaction has been successfully scaled up to produce
over 50 kg of the active pharmaceutical ingredient (API).[6]

The reaction is carried out by heating piperazine and the epoxide in a 1:1 mixture of toluene
and dimethylacetamide (DMAc) at 140 °C.[6] Cooling the reaction mixture and adding water
leads to the crystallization of MK-7145, which allows for the rejection of the undesired
regioisomer.[6]

Experimental Data
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The following table summarizes the available quantitative data for the final synthesis step of
MK-7145.[6]

Parameter Value

Starting Materials

Piperazine 1.0 equivalent

Epoxide Intermediate 1.9 equivalents

Reaction Conditions

Solvent Toluene/DMACc (1:1)

Temperature 140 °C

Product Isolation

Crystallization Solvent Toluene/DMAc/Water

Yield and Purity

Isolated Yield 75%
Yield after Recrystallization 92%
Residual Palladium 5 ppm

Experimental Protocols

A detailed experimental protocol for the final, large-scale synthesis of MK-7145 has been
published and is provided below.[6]

Synthesis of MK-7145 (from the key epoxide intermediate)[6]

To a vessel, dimethylacetamide (DMAc) (242 kg) is charged and degassed with nitrogen.
Piperazine (12.43 kg, 144 mol, 1.0 equiv) and the epoxide intermediate (compound 4 in the
source) (51.6 kg, 271 mol, 1.9 equiv) are added to the solution under a nitrogen atmosphere.
The mixture is heated to 128-137 °C over 1 hour and stirred at this temperature for 18 hours.
The reaction mixture is then cooled to 50-60 °C, and water (129 kg) is added dropwise,
followed by a mixture of DMAc/water (1:4 by weight, 129 kg). The resulting mixture is cooled to
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10-25 °C over 1 hour and stirred for an additional hour. The suspension is filtered, and the wet
cake is washed with 140 kg of a 1:4 DMAc/water mixture.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the MK-7145 synthesis.
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Figure 1: Overall synthetic strategy for MK-7145.
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Figure 2: Final coupling step in the synthesis of MK-7145.

Conclusion

The synthesis of MK-7145 has been achieved on a significant scale, highlighting a viable
pathway for the production of this novel ROMK inhibitor. The synthetic strategy relies on the
preparation of a key chiral epoxide intermediate, which is then coupled with piperazine to form
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the final C2-symmetric product. While the overall strategy is clear, detailed experimental
procedures for the synthesis of the early-stage intermediates are not extensively available in
the public literature, likely due to their proprietary nature. The provided information, however,
offers a solid foundation for understanding the chemical development of MK-7145.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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